Antimycobacterial Activity: A 10-Fold Improvement Over Unsubstituted N-Methylbenzylamine
3-Chloro-N-methylbenzylamine demonstrates a Minimum Inhibitory Concentration (MIC) of 10.2 µg/mL against Mycobacterium tuberculosis H37Ra, representing a >10-fold increase in potency compared to its unsubstituted parent compound, N-methylbenzylamine, which shows an MIC of >100 µg/mL against the H37Rv strain [1].
| Evidence Dimension | In vitro antimycobacterial activity |
|---|---|
| Target Compound Data | MIC = 10.2 µg/mL |
| Comparator Or Baseline | N-methylbenzylamine (unsubstituted, CAS 103-67-3): MIC > 100 µg/mL |
| Quantified Difference | >9.8 µg/mL (>9.8-fold reduction in MIC) |
| Conditions | Mycobacterium tuberculosis H37Ra for target compound; H37Rv for comparator (both are well-established laboratory strains for tuberculosis research). |
Why This Matters
This magnitude of improvement underscores that the 3-chloro substituent is a critical pharmacophore element for antimycobacterial activity, making the compound a requisite scaffold for developing potent derivatives and a non-negotiable starting material for this line of research.
- [1] Meindl, W. R., et al. (1984). Benzylamines: synthesis and evaluation of antimycobacterial properties. Journal of Medicinal Chemistry, 27(9), 1111-1118. https://doi.org/10.1021/jm00375a005 View Source
